1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine
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Overview
Description
1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine is a complex organic compound that features a thiazole ring, an imidazole ring, and a piperazine ring. These heterocyclic structures are known for their significant biological and chemical properties, making this compound of interest in various fields of scientific research.
Mechanism of Action
Target of Action
It is known that compounds containingimidazole and thiazole moieties have a broad range of biological activities . They are key components in many pharmaceuticals and are used in a variety of applications .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Similarly, thiazole derivatives have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
Compounds containing imidazole and thiazole moieties are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It is known that imidazole is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Given the wide range of biological activities associated with imidazole and thiazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Thiazole and imidazole derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules .
Cellular Effects
Thiazole and imidazole derivatives have been found to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole and imidazole derivatives have been found to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and imidazole intermediates, followed by their coupling with the piperazine ring. Common reagents used in these reactions include thionyl chloride, sodium hydride, and various solvents like dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents include acids, bases, and solvents like ethanol, methanol, and acetonitrile. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazine: shares similarities with other heterocyclic compounds like:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-methyl-4-[[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5S/c1-17-22-19(16-26-17)15-24-11-9-23(10-12-24)13-14-25-8-7-21-20(25)18-5-3-2-4-6-18/h2-8,16H,9-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBGFBHVLGLHJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)CCN3C=CN=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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